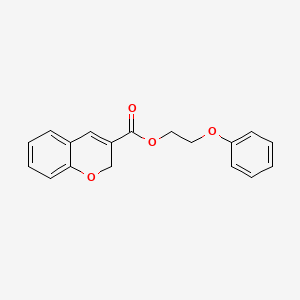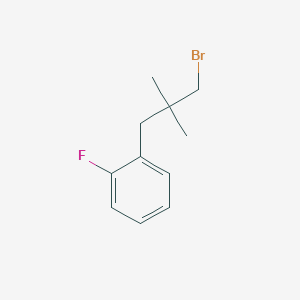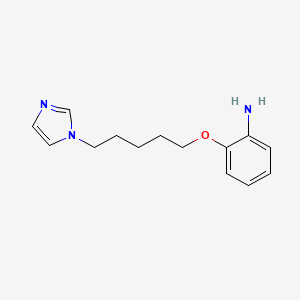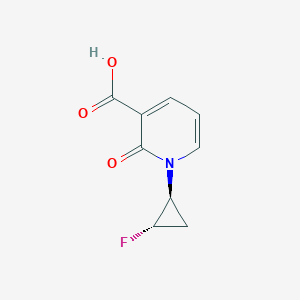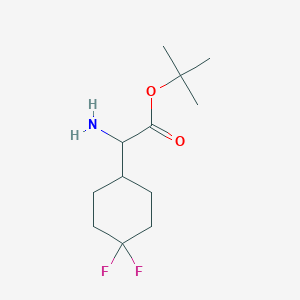
4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethyl-1H-pyrazole, which is then further reacted to introduce the carboxylic acid group and the second pyrazole ring. The reaction conditions often involve the use of solvents like diethyl ether and reagents such as sulfuryl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps like chlorination, methylation, and carboxylation, followed by purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid include:
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 4-Bromo-3,5-dimethyl-1H-pyrazole
- 3,5-Dimethylpyrazole
Uniqueness
What sets this compound apart is its dual pyrazole ring structure with specific chlorine and methyl substitutions. This unique configuration imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10Cl2N4O2 |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10Cl2N4O2/c1-5-8(12)6(2)16(13-5)4-15-3-7(11)9(14-15)10(17)18/h3H,4H2,1-2H3,(H,17,18) |
InChI Key |
DKVYIPFKPGAMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C(=N2)C(=O)O)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


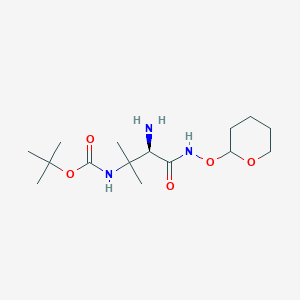
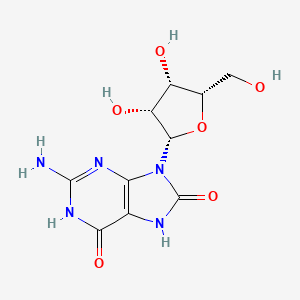
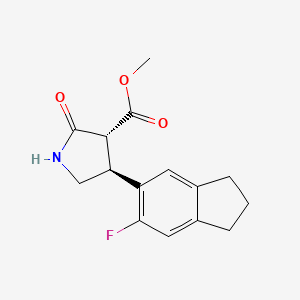
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
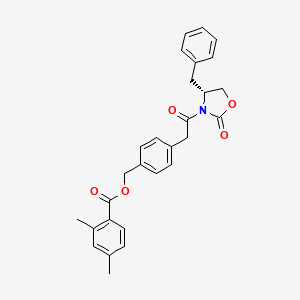

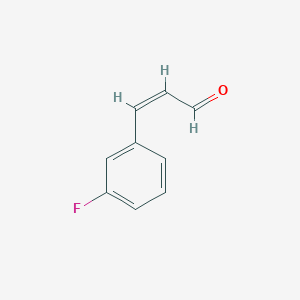
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
